Mizacorat's Mechanism of Action: A Technical Guide to a Selective Glucocorticoid Receptor Modulator
Mizacorat's Mechanism of Action: A Technical Guide to a Selective Glucocorticoid Receptor Modulator
For Immediate Release
Gaithersburg, MD – November 26, 2025 – This whitepaper provides a detailed technical overview of the mechanism of action of Mizacorat (AZD9567), a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM). Developed as a potential alternative to traditional corticosteroids, Mizacorat aims to deliver comparable anti-inflammatory efficacy with an improved safety profile, particularly concerning metabolic and electrolyte-related side effects. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of SGRMs.
Core Mechanism: Selective Glucocorticoid Receptor Modulation
Mizacorat is a potent, orally active SGRM that functions by selectively targeting the glucocorticoid receptor (GR).[1][2] Unlike conventional glucocorticoids, Mizacorat's unique interaction with the GR is designed to dissociate the receptor's anti-inflammatory effects from its metabolic side effects.[3][4] This selectivity is primarily achieved through a differential modulation of the GR's two main signaling pathways: transrepression and transactivation.
The anti-inflammatory effects of glucocorticoids are largely mediated through transrepression , where the GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] Conversely, many of the adverse effects of glucocorticoids, including metabolic dysregulation, are associated with transactivation , where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. Mizacorat is hypothesized to preferentially induce transrepression while having a reduced effect on transactivation compared to traditional glucocorticoids.
Quantitative Analysis of Receptor Binding and In Vitro Potency
Mizacorat demonstrates high-affinity binding to the glucocorticoid receptor and remarkable selectivity over the mineralocorticoid receptor (MR), which is often associated with electrolyte imbalance side effects of corticosteroids.
| Parameter | Mizacorat (AZD9567) | Prednisolone | Reference |
| Glucocorticoid Receptor (GR) IC50 | 3.8 nM | Not explicitly stated in provided results | |
| Mineralocorticoid Receptor (MR) Affinity | 10,000-fold lower than for GR | Not explicitly stated in provided results |
Signaling Pathways and Molecular Interactions
Mizacorat's selective action is rooted in its distinct interaction with the GR, leading to a unique transcriptional response. This selective modulation is believed to be the primary driver of its improved therapeutic index.
Transrepression of Pro-inflammatory Pathways
Mizacorat effectively suppresses key inflammatory pathways by promoting GR-mediated transrepression of NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Figure 1: Mizacorat's anti-inflammatory action via GR-mediated transrepression.
Reduced Transactivation of Metabolic Genes
A key feature of Mizacorat is its reduced capacity to induce GR-mediated transactivation of genes associated with metabolic side effects. Preclinical studies have shown that, unlike prednisolone, Mizacorat does not significantly upregulate the transcription of key gluconeogenic enzymes in human hepatocytes.
Figure 2: Mizacorat's reduced impact on GRE-mediated transactivation.
Preclinical and Clinical Evidence
A robust body of preclinical and clinical data supports the selective mechanism of action of Mizacorat.
Preclinical Studies
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In Vitro Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated human whole blood, Mizacorat demonstrated potent inhibition of TNFα release, a key inflammatory cytokine.
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In Vivo Anti-inflammatory Efficacy: In a rat model of joint inflammation, Mizacorat showed anti-inflammatory effects comparable to prednisolone.
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Metabolic Profile in Human Hepatocytes: In primary human hepatocytes, Mizacorat, unlike prednisolone, did not induce the expression of key gluconeogenic enzymes such as tyrosine aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase).
Clinical Trials
A Phase IIa, randomized, double-blind, efficacy, and safety study (NCT03368235) in patients with active rheumatoid arthritis provided key clinical insights.
| Endpoint | Mizacorat (40 mg) | Prednisolone (20 mg) | p-value | Reference |
| Change in DAS28-CRP from Baseline | -1.73 | -2.20 | NS | |
| ACR20 Response | 55% | 70% | NS | |
| ACR50 Response | 36% | 50% | NS | |
| ACR70 Response | 9% | 30% | NS | |
| Effect on Serum Sodium/Potassium Ratio | No significant change | Significant change | - |
NS: Not Statistically Significant
Furthermore, a Phase I study in healthy volunteers (NCT02760316) demonstrated a significantly smaller increase in glucose AUC during an oral glucose tolerance test with Mizacorat compared to prednisolone, supporting its improved metabolic safety profile.
Experimental Protocols
In Vitro TNFα Release Assay
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Cell System: Human whole blood.
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Stimulant: Lipopolysaccharide (LPS).
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Treatment: Various concentrations of Mizacorat or prednisolone.
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Endpoint: Measurement of TNFα concentration in the plasma using a validated immunoassay.
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Analysis: IC50 values were calculated to determine the potency of inhibition.
Rat Model of Joint Inflammation
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Animal Model: Lewis rats.
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Induction of Inflammation: Intradermal injection of streptococcal cell wall (SCW) extract.
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Treatment: Oral administration of Mizacorat or prednisolone at various doses.
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Endpoint: Assessment of joint swelling and histological analysis of joint inflammation and damage.
Human Hepatocyte Gluconeogenesis Assay
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Cell System: Primary human hepatocytes.
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Treatment: Mizacorat or prednisolone at various concentrations.
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Endpoint: Measurement of mRNA expression levels of TAT, PEPCK, and G6Pase using quantitative real-time PCR (qRT-PCR).
Clinical Trial in Rheumatoid Arthritis (NCT03368235)
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Study Design: A Phase IIa, randomized, double-blind, parallel-group, multicenter study.
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Patient Population: Adults with active rheumatoid arthritis despite stable treatment with conventional synthetic or biologic DMARDs.
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Intervention: Mizacorat 40 mg or prednisolone 20 mg orally once daily for 14 days.
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Primary Endpoint: Change from baseline in Disease Activity Score 28-C-reactive protein (DAS28-CRP) at Day 15.
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Secondary Endpoints: American College of Rheumatology (ACR) 20/50/70 response rates, changes in individual components of the DAS28, and safety assessments including serum electrolytes.
Figure 3: A simplified workflow of Mizacorat's development and evaluation process.
Conclusion
Mizacorat represents a promising advancement in anti-inflammatory therapy. Its mechanism as a selective glucocorticoid receptor modulator allows for a dissociation of the anti-inflammatory and metabolic effects traditionally associated with corticosteroids. The preclinical and clinical data gathered to date provide a strong rationale for its continued development for the treatment of chronic inflammatory diseases. Further research will continue to elucidate the nuances of its molecular interactions and long-term clinical benefits.
References
- 1. AZD9567- Clinical [openinnovation.astrazeneca.com]
- 2. Mizacorat - Wikipedia [en.wikipedia.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Negative glucocorticoid receptor response elements and their role in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
